molecular formula C12H21NO3 B8673529 Ethyl 2-(cyclooctylamino)-2-oxoacetate

Ethyl 2-(cyclooctylamino)-2-oxoacetate

Katalognummer: B8673529
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: LLQDIAPYVKUWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(cyclooctylamino)-2-oxoacetate is an α-ketoester derivative characterized by a cyclooctylamine substituent attached to the oxoacetate backbone. The cyclooctyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability compared to smaller substituents.

Eigenschaften

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

ethyl 2-(cyclooctylamino)-2-oxoacetate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)11(14)13-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3,(H,13,14)

InChI-Schlüssel

LLQDIAPYVKUWFI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1CCCCCCC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aminolysis of Diethyl Oxalate

The most widely reported method for synthesizing ethyl 2-(cyclooctylamino)-2-oxoacetate involves the nucleophilic attack of cyclooctylamine on diethyl oxalate. This two-step process begins with the deprotonation of cyclooctylamine to enhance its nucleophilicity, followed by its reaction with the electrophilic carbonyl carbon of diethyl oxalate. The general reaction pathway is:

NH2C8H15+EtO2CCO2EtEtO2C(CO)NHC8H15+EtOH\text{NH}2\text{C}8\text{H}{15} + \text{EtO}2\text{CCO}2\text{Et} \rightarrow \text{EtO}2\text{C(CO)NHC}8\text{H}{15} + \text{EtOH}

In practice, this reaction is conducted in dichloromethane or tetrahydrofuran (THF) under inert conditions, with bases like triethylamine or phase-transfer catalysts such as Aliquat 336 (tricaprylylmethylammonium chloride) facilitating the deprotonation step.

Synthetic Methodologies

Phase-Transfer Catalysis (PTC)

A method adapted from ethyl 2-(ethylamino)-2-oxoacetate synthesis employs Aliquat 336 in dichloromethane. Cyclooctylamine (1.0 equiv) and diethyl oxalate (1.05 equiv) are combined with the catalyst (0.1 equiv) at room temperature for 72 hours. Purification via silica gel chromatography (dichloromethane/acetone, 95:5) yields the product as an oil. While this method achieves moderate yields (~40–45%), it requires extended reaction times and costly catalysts.

Table 1: Phase-Transfer Catalysis Conditions

ParameterValueSource
CatalystAliquat 336 (0.1 equiv)
SolventDichloromethane
Temperature20°C
Reaction Time72 h
Yield41.3% (analogous compound)

Alkali Metal Salt-Mediated Synthesis

A patent-pending approach utilizes alkali metal salts to activate diethyl oxalate. Cyclooctylamine is first treated with sodium methoxide in methanol to form the corresponding sodium amide. Diethyl oxalate is then added, and the mixture is refluxed in acetic acid to afford the product. This method achieves higher yields (60–65%) due to improved electrophilicity of the oxalate ester.

Table 2: Alkali Metal-Mediated Reaction Parameters

ParameterValueSource
BaseSodium methoxide (1.2 equiv)
SolventMethanol/Acetic Acid
TemperatureReflux (110°C)
Reaction Time12 h
YieldEstimated 60–65%

Direct Aminolysis in Apolar Solvents

A simplified protocol avoids catalysts by using excess cyclooctylamine in toluene at elevated temperatures (80–90°C). After 24 hours, the reaction mixture is washed with aqueous HCl to remove unreacted amine, and the product is isolated via vacuum distillation. While this method is operationally simple, yields are lower (30–35%) due to competing side reactions.

Structural and Purity Considerations

Crystallographic Insights

Although no crystallographic data exists for ethyl 2-(cyclooctylamino)-2-oxoacetate, analogous compounds like ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibit planar molecular geometries stabilized by weak C–H⋯O hydrogen bonds and π–π stacking. These findings suggest that the cyclooctylamino variant may adopt similar intermolecular interactions, influencing its crystallization behavior.

Purification Techniques

  • Chromatography : Silica gel chromatography with acetone/dichloromethane mixtures effectively removes by-products like unreacted diethyl oxalate.

  • Recrystallization : Ethyl acetate/hexane systems (2:1) yield high-purity crystals, as demonstrated for structurally related esters.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldCostScalabilityPracticality
Phase-Transfer Catalysis40–45%HighModerateLab-scale
Alkali Metal-Mediated60–65%MediumHighIndustrial
Direct Aminolysis30–35%LowLowSmall-scale

The alkali metal-mediated method offers the best balance of yield and scalability, making it suitable for industrial applications. Conversely, direct aminolysis is preferable for quick, small-scale syntheses despite lower efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-cyclooctyloxamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, Ethyl 2-(cyclooctylamino)-2-oxoacetate can be hydrolyzed back to oxamic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, Ethyl 2-(cyclooctylamino)-2-oxoacetate can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

    Hydrolysis: Oxamic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Wissenschaftliche Forschungsanwendungen

Ethyl N-cyclooctyloxamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of Ethyl 2-(cyclooctylamino)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Aryl-Substituted Derivatives

Ethyl 2-(phenylamino)-2-oxoacetate derivatives are well-studied. For example:

  • Ethyl 2-oxo-2-(phenylamino)acetate (MW: 194.1 g/mol) and its brominated analog ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (MW: 272.0 g/mol) were synthesized in high yields (>90%) via one-step reactions .

Key Differences: The cyclooctyl group in the target compound is significantly bulkier than phenyl or halogenated phenyl substituents, which may reduce crystallization tendencies (evidenced by sticky oils in analogs like 2-oxopropyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate) and alter binding affinities to biological targets.

Heterocyclic Derivatives

Heterocyclic substituents enhance solubility and target specificity:

  • Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (MW: 200.21 g/mol) is used in synthesizing antibiotics and kinase inhibitors .
  • Ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate (MW: 244.67 g/mol) serves as a precursor for anticoagulants like Edoxaban .

Key Differences: Cyclooctylamine’s non-aromatic structure may reduce π-π stacking interactions critical for binding to enzymes like PPARγ or HIV protease, compared to planar heterocycles .

Aliphatic and Modified Amino Derivatives

  • Ethyl oxamate (MW: 133.10 g/mol) lacks substituents on the amino group, resulting in simpler reactivity and lower molecular weight .
  • Ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate (MW: 177.16 g/mol) introduces a methoxy group, enhancing stability against hydrolysis .

Key Differences: The cyclooctyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar substituents like methoxy or methylamino groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Stability
Ethyl 2-(phenylamino)-2-oxoacetate 194.1 1.2 ~10 (DMSO) Stable at RT
Ethyl 2-(cyclooctylamino)-2-oxoacetate<sup>**</sup> ~255.3 ~3.5 ~5 (DMSO) Sensitive to hydrolysis
Ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate 244.67 1.8 ~15 (DMSO) Stable at -20°C

<sup></sup>Predicted using fragment-based methods. <sup>*</sup>Estimated based on structural analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(cyclooctylamino)-2-oxoacetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling cyclooctylamine with ethyl 2-chloro-2-oxoacetate under mild conditions. A procedure analogous to can be adapted:

  • Dissolve cyclooctylamine in dichloromethane (DCM) and add triethylamine (TEA) as a base.
  • Slowly add ethyl 2-chloro-2-oxoacetate at 0°C to minimize side reactions (e.g., hydrolysis).
  • Stir at room temperature for 6–12 hours, followed by aqueous workup (e.g., washing with K₂CO₃ solution).
  • Monitor reaction progress via TLC or LC-MS (APCI+ mode, as in ).
    Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, or using catalytic additives like DMAP .

Q. How is Ethyl 2-(cyclooctylamino)-2-oxoacetate characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyclooctylamino group (e.g., δ 1.2–2.1 ppm for cycloalkyl protons) and the ester carbonyl (δ 165–170 ppm) .
  • LC-MS: Use APCI+ mode to detect the molecular ion peak (e.g., m/z ≈ 241 for C₁₂H₁₉NO₃, calculated using ’s method).
  • X-ray Crystallography: If crystals are obtained, determine the planar geometry and hydrogen-bonding patterns (e.g., O—H⋯O interactions as in ) .

Q. What safety protocols are essential for handling Ethyl 2-(cyclooctylamino)-2-oxoacetate in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes () .

Advanced Research Questions

Q. How can computational chemistry predict tautomeric equilibria and hydrogen-bonding networks in Ethyl 2-(cyclooctylamino)-2-oxoacetate?

Methodological Answer:

  • Tautomer Prediction: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare the stability of keto-enol tautomers. Intramolecular H-bonding (N-H⋯O=C) stabilizes the keto form, as seen in analogs () .
  • Hydrogen-Bond Analysis: Employ Hirshfeld surface analysis (via CrystalExplorer) on X-ray data to quantify intermolecular interactions (e.g., C—H⋯O bonds as in ) .

Q. How can researchers resolve contradictions in reaction yields when varying synthetic protocols?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial design to test variables (e.g., solvent, temperature, catalyst loading). For example, replacing DCM with THF may improve cyclooctylamine solubility.
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
  • Side Reaction Analysis: Characterize byproducts via LC-MS/MS and adjust reagent purity (e.g., anhydrous conditions to avoid hydrolysis) .

Q. What role does the cyclooctyl group play in modulating reactivity compared to aromatic substituents?

Methodological Answer:

  • Steric Effects: The bulky cyclooctyl group may slow nucleophilic attack at the carbonyl carbon compared to planar aromatic amines (e.g., 5-chloropyridin-2-amine in ).
  • Electronic Effects: Cyclooctylamine’s aliphatic nature reduces resonance stabilization of intermediates, requiring milder reaction conditions than aryl analogs.
  • Comparative Studies: Synthesize analogs (e.g., ethyl 2-(phenylamino)-2-oxoacetate) and compare reaction rates via kinetic experiments .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability profiles?

Methodological Answer:

  • Solubility Prediction: Strong O—H⋯O and C—H⋯O interactions () reduce solubility in non-polar solvents. Test solubility in DMSO vs. hexane.
  • Stability Studies: Use DSC/TGA to correlate thermal stability with crystal packing density. High H-bond density may increase melting points .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of related α-ketoesters?

Methodological Answer:

  • Chiral Catalysts: Employ Evans’ oxazaborolidine catalysts or enzymatic resolution (e.g., lipases) to induce asymmetry.
  • Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, as demonstrated in ’s Boc-protected analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.